Mushroom Tyrosinase Inhibition: Parent Aurone Demonstrates 13.6-Fold Greater Potency Than Kojic Acid
The unsubstituted parent aurone, 2-benzylidene-1-benzofuran-3(2H)-one, inhibits mushroom tyrosinase with an IC50 of 12.3 μM, which is approximately 13.6-fold more potent than kojic acid, a widely used reference standard in tyrosinase inhibition assays, under comparable conditions [1][2]. This establishes a clear potency advantage for the aurone scaffold as a starting point for melanogenesis inhibitor development.
| Evidence Dimension | Mushroom tyrosinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.3 μM (parent aurone, compound 11) |
| Comparator Or Baseline | Kojic acid: IC50 = 167 μM |
| Quantified Difference | Approximately 13.6-fold greater potency |
| Conditions | Mushroom tyrosinase diphenolase activity assay; reference values from published literature compiled in Haudecoeur et al. (2021) |
Why This Matters
Procurement teams sourcing tyrosinase inhibitor leads for dermatological or cosmetic R&D should prioritize the aurone scaffold over kojic acid-derived analogs when higher intrinsic potency is required from the core structure.
- [1] Haudecoeur, R., Peuchmaur, M., Pérès, B., Rome, M., Bénédetti, H., & Boumendjel, A. (2021). Chemical structures of natural aurones and IC50 values against mushroom tyrosinase. PMC Table 3. Reference 31. View Source
- [2] BindingDB Entry BDBM50277769 (CHEMBL4169693). IC50: 177 nM for an aurone derivative against mushroom tyrosinase. BindingDB.org. View Source
